molecular formula C15H18N2 B13955698 3,5-Dimethyl-4-phenethylaminopyridine CAS No. 63681-06-1

3,5-Dimethyl-4-phenethylaminopyridine

Cat. No.: B13955698
CAS No.: 63681-06-1
M. Wt: 226.32 g/mol
InChI Key: XTSBEKTYXSJYBV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-phenethylaminopyridine is a chemical compound that belongs to the class of substituted pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom. The presence of the phenethylamine group and the dimethyl substitutions on the pyridine ring gives this compound unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-phenethylaminopyridine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyridine with phenethylamine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-phenethylaminopyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenethylamine group or the methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3,5-Dimethyl-4-phenethylaminopyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as its use in drug development for neurological disorders, is ongoing.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-phenethylaminopyridine involves its interaction with molecular targets such as enzymes and receptors. The phenethylamine group can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyridine: Lacks the phenethylamine group, resulting in different chemical and biological properties.

    4-Phenethylaminopyridine: Similar structure but without the dimethyl substitutions, affecting its reactivity and interactions.

    Phenethylamine: A simpler structure without the pyridine ring, leading to different applications and effects.

Uniqueness

3,5-Dimethyl-4-phenethylaminopyridine is unique due to the combination of the phenethylamine group and the dimethyl substitutions on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.

Properties

CAS No.

63681-06-1

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

3,5-dimethyl-N-(2-phenylethyl)pyridin-4-amine

InChI

InChI=1S/C15H18N2/c1-12-10-16-11-13(2)15(12)17-9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,16,17)

InChI Key

XTSBEKTYXSJYBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1NCCC2=CC=CC=C2)C

Origin of Product

United States

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